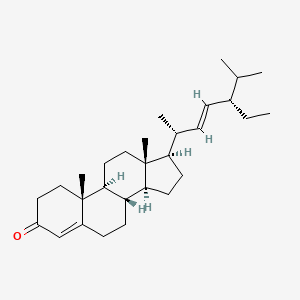

麦角甾-4,22-二烯-3-酮

描述

Stigmasta-4,22-dien-3-one is a naturally occurring steroidal compound with the molecular formula C29H46O. It is a derivative of stigmasterol and is known for its various biological activities, including anti-viral and anti-tubercular properties .

科学研究应用

Stigmasta-4,22-dien-3-one has a wide range of scientific research applications:

Chemistry: Used as a precursor in the synthesis of various steroidal compounds.

Biology: Studied for its role in inhibiting the white spot syndrome virus (WSSV) in shrimp.

Medicine: Investigated for its anti-tubercular and anti-cancer properties.

Industry: Utilized in the development of pharmaceuticals and as a bioactive compound in agricultural research

作用机制

Target of Action

Stigmasta-4,22-dien-3-one, a naturally occurring compound found in various plants , has been identified as an antitubercular agent . It primarily targets the HT1080 tumoral cell line , showing cytotoxicity .

Mode of Action

It has been observed to exhibit cytotoxicity against the ht1080 tumoral cell line . This suggests that it may interact with cellular components or processes that are critical for the survival and proliferation of these cells.

Result of Action

Stigmasta-4,22-dien-3-one exhibits cytotoxicity against the HT1080 tumoral cell line, with an IC50 of 0.3 mM . This indicates that it can inhibit the growth of these cells at this concentration. The molecular and cellular effects of this action, such as induction of apoptosis or cell cycle arrest, are areas for future investigation.

生化分析

Biochemical Properties

Stigmasta-4,22-dien-3-one plays a crucial role in biochemical reactions, particularly in its interactions with enzymes, proteins, and other biomolecules. It has been identified as a potential inhibitor of the white spot syndrome virus by binding to envelope proteins such as VP28, VP26, and VP24 . These interactions are characterized by high binding energy, indicating strong affinity and stability. Additionally, Stigmasta-4,22-dien-3-one exhibits cytotoxicity against human HT1080 tumoral cell lines, with an IC50 value of 0.3 mM . This cytotoxic effect is likely mediated through its interaction with cellular proteins involved in cell proliferation and survival.

Cellular Effects

Stigmasta-4,22-dien-3-one exerts various effects on different types of cells and cellular processes. In human HT1080 tumoral cell lines, it induces cytotoxicity, leading to cell death . This compound also influences cell signaling pathways, gene expression, and cellular metabolism. For instance, its antitubercular activity suggests that it may interfere with the metabolic processes of Mycobacterium tuberculosis, thereby inhibiting bacterial growth . Furthermore, Stigmasta-4,22-dien-3-one’s antiviral activity against the white spot syndrome virus indicates its potential to modulate viral replication and host cell responses .

Molecular Mechanism

The molecular mechanism of Stigmasta-4,22-dien-3-one involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. As an antiviral agent, it binds to the envelope proteins of the white spot syndrome virus, preventing the virus from attaching to and entering host cells . This binding interaction disrupts the viral infection process, thereby reducing viral replication. Additionally, Stigmasta-4,22-dien-3-one’s cytotoxicity against human HT1080 tumoral cell lines suggests that it may inhibit key enzymes involved in cell proliferation and survival, leading to cell death .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Stigmasta-4,22-dien-3-one can change over time. Studies have shown that its antiviral activity against the white spot syndrome virus is sustained over a period of 30 days post-infection This indicates that Stigmasta-4,22-dien-3-one is relatively stable and maintains its efficacy over time

Dosage Effects in Animal Models

The effects of Stigmasta-4,22-dien-3-one vary with different dosages in animal models. At lower doses, it exhibits antitubercular and antiviral activities without significant toxicity . At higher doses, it may induce cytotoxic effects, particularly in tumoral cell lines . These threshold effects highlight the importance of optimizing dosage to achieve therapeutic benefits while minimizing adverse effects.

Metabolic Pathways

Stigmasta-4,22-dien-3-one is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate its activity. Its antitubercular activity suggests that it may interfere with the metabolic processes of Mycobacterium tuberculosis, potentially targeting enzymes involved in bacterial cell wall synthesis and energy production . Additionally, its antiviral activity against the white spot syndrome virus indicates that it may modulate viral metabolic pathways, disrupting viral replication and assembly .

Transport and Distribution

Within cells and tissues, Stigmasta-4,22-dien-3-one is transported and distributed through interactions with transporters and binding proteins. These interactions facilitate its localization to specific cellular compartments, where it exerts its effects. For instance, its binding to viral envelope proteins suggests that it may accumulate in regions where viral replication occurs . Additionally, its cytotoxicity against tumoral cell lines indicates that it may be preferentially taken up by cancer cells, leading to targeted cell death .

Subcellular Localization

The subcellular localization of Stigmasta-4,22-dien-3-one plays a crucial role in its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, its binding to viral envelope proteins suggests that it may localize to the endoplasmic reticulum or Golgi apparatus, where viral assembly and maturation occur . Additionally, its cytotoxic effects on tumoral cell lines indicate that it may accumulate in the cytoplasm or nucleus, where it can interfere with cellular processes and induce cell death .

准备方法

Synthetic Routes and Reaction Conditions: Stigmasta-4,22-dien-3-one can be synthesized through the oxidation of stigmasterol. Common oxidizing agents used in this process include pyridinium chlorochromate (PCC) and potassium permanganate (KMnO4). The reaction typically involves dissolving stigmasterol in an appropriate solvent, such as dichloromethane, and then adding the oxidizing agent under controlled temperature conditions .

Industrial Production Methods: Industrial production of stigmasta-4,22-dien-3-one follows similar synthetic routes but on a larger scale. The process involves the extraction of stigmasterol from plant sources, followed by its chemical oxidation. The reaction conditions are optimized to ensure high yield and purity of the final product .

化学反应分析

Types of Reactions: Stigmasta-4,22-dien-3-one undergoes various chemical reactions, including:

Oxidation: It can be further oxidized to form compounds such as stigmasta-4,22-diene-3,6-dione.

Reduction: Reduction reactions can convert it back to stigmasterol or other related compounds.

Substitution: It can undergo substitution reactions at the carbonyl group, leading to the formation of various derivatives.

Common Reagents and Conditions:

Oxidation: Pyridinium chlorochromate (PCC), potassium permanganate (KMnO4).

Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

Substitution: Grignard reagents, organolithium compounds.

Major Products Formed:

- Stigmasta-4,22-diene-3,6-dione

- 3-O-acetyl-5β,6β-epoxystigmast-22-ene-3-ol .

相似化合物的比较

Stigmasta-4,22-dien-3-one is unique compared to other similar compounds due to its specific biological activities and chemical structure. Similar compounds include:

Stigmasta-4,22-diene-3,6-dione: Another oxidation product of stigmasterol with distinct biological properties.

Stigmasta-4,25-dien-3-one: A related compound with different double bond positions.

Stigmasterol: The parent compound from which stigmasta-4,22-dien-3-one is derived.

These compounds share structural similarities but differ in their specific biological activities and applications.

属性

IUPAC Name |

(8S,9S,10R,13R,14S,17R)-17-[(E,2R,5S)-5-ethyl-6-methylhept-3-en-2-yl]-10,13-dimethyl-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H46O/c1-7-21(19(2)3)9-8-20(4)25-12-13-26-24-11-10-22-18-23(30)14-16-28(22,5)27(24)15-17-29(25,26)6/h8-9,18-21,24-27H,7,10-17H2,1-6H3/b9-8+/t20-,21-,24+,25-,26+,27+,28+,29-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MKGZDUKUQPPHFM-LPJPOILFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C=CC(C)C1CCC2C1(CCC3C2CCC4=CC(=O)CCC34C)C)C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](/C=C/[C@@H](C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CCC4=CC(=O)CC[C@]34C)C)C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H46O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

410.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20817-72-5 | |

| Record name | Stigmasta-4,22-dien-3-one | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020817725 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Q1: What is Stigmasta-4,22-dien-3-one?

A1: Stigmasta-4,22-dien-3-one is a naturally occurring phytosterol, a type of steroid compound found in plants. It has been isolated from a variety of plant species and has shown potential for various biological activities.

Q2: What is the molecular formula and weight of Stigmasta-4,22-dien-3-one?

A2: The molecular formula of Stigmasta-4,22-dien-3-one is C29H46O, and its molecular weight is 410.66 g/mol.

Q3: What spectroscopic data is available for Stigmasta-4,22-dien-3-one?

A3: The structure of Stigmasta-4,22-dien-3-one has been elucidated using various spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR), Ultraviolet (UV), and Mass Spectrometry (MS) [, , , , , , , , , , , , , ]. These techniques provide information about the compound's functional groups, connectivity, and molecular weight, confirming its identity.

Q4: From which plant sources has Stigmasta-4,22-dien-3-one been isolated?

A4: Stigmasta-4,22-dien-3-one has been isolated from various plant species, including:

- Polygonum pulchrum []

- Hernandia nymphaeifolia []

- Blumea balsamifera []

- Polygonum viscosum [, ]

- Cenchrus setigerus []

- Albizia lebeckioides [, ]

- Abrus precatorius []

- Acanthus ilicifolius [, ]

- Pistia stratiotes []

- Cratoxylum cochinchinense []

- Senecio chrysanthemoides []

- Ocotea minarum []

- Trigonostemon chinensis []

- Hibiscus tiliaceus []

- Eupatorium adenophorum []

- Nypa fruticans []

Q5: Has Stigmasta-4,22-dien-3-one shown any potential for biological activities?

A5: While research on Stigmasta-4,22-dien-3-one is ongoing, some studies suggest potential biological activities, including:

- Anti-platelet aggregation activity: Studies on compounds isolated from Hernandia nymphaeifolia bark, including Stigmasta-4,22-dien-3-one, demonstrated anti-platelet aggregation activity. []

- Toxicity against termites: Research on Albizia lebeckioides extracts identified Stigmasta-4,22-dien-3-one as toxic to Neotermes dalbergiae termites but less toxic to Cryptotermes cynocephalus. [, ]

- Antibacterial activity: Investigations into the constituents of Trigonostemon chinensis twigs revealed that Stigmasta-4,22-dien-3-one, among other compounds, showed inhibitory effects against Staphylococcus aureus and Ralstonia solanacearum. []

Q6: What are the potential applications of Stigmasta-4,22-dien-3-one based on its observed activities?

A6: The observed activities of Stigmasta-4,22-dien-3-one suggest potential applications in various fields:

- Pharmaceutical: Its anti-platelet aggregation activity could lead to developing new treatments for cardiovascular diseases. []

- Agricultural: Its toxicity against specific termite species might be utilized for developing bio-pesticides. [, ]

- Antibacterial agents: Its inhibitory effects against certain bacteria could be further explored for potential applications in antibacterial drug development. []

Q7: Has Stigmasta-4,22-dien-3-one been found to have any cytotoxic effects?

A7: While some studies primarily focus on other bioactivities, one research effort investigated the cytotoxicity of various natural and hemisynthetic steroids, including Stigmasta-4,22-dien-3-one, on human fibrosarcoma cells (HT1080) []. This study employed Quantitative Structure Inter-Activity Relationship (QSInAR) computations alongside experimental methods.

Q8: What were the findings of the QSInAR study regarding Stigmasta-4,22-dien-3-one?

A8: The QSInAR study on Stigmasta-4,22-dien-3-one suggested that it might not be well-suited for cell membrane diffusion. The researchers recommended further modifications to the compound to enhance its steric influence for improved cytotoxicity against the tested cancer cell line [].

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

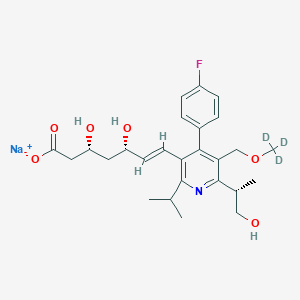

![sodium;(3R,5S)-7-[4-(4-fluorophenyl)-2-(1,1,1,3,3,3-hexadeuteriopropan-2-yl)-5-(hydroxymethyl)-6-[(2S)-1-hydroxypropan-2-yl]pyridin-3-yl]-3,5-dihydroxyhept-6-enoate](/img/structure/B1151921.png)

![(9S)-9-(1,2-dihydroxyethyl)-7-[(2R,4S,5R)-4,5-dihydroxy-3-iodo-6-methyloxan-2-yl]oxy-6,9,11-trihydroxy-8,10-dihydro-7H-tetracene-5,12-dione](/img/structure/B1151922.png)

![(9-Acetyloxy-8,8-dimethyl-2-oxo-9,10-dihydropyrano[2,3-f]chromen-10-yl) 2-methylpropanoate](/img/structure/B1151937.png)